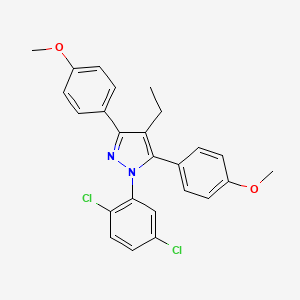![molecular formula C10H13N3 B10894898 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound with the molecular formula C10H13N3. It is characterized by a pyrrolo[3,4-d]pyridazine core structure, which is substituted with four methyl groups at positions 1, 4, 5, and 7.
Preparation Methods
The synthesis of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes followed by intramolecular cyclization can yield the desired pyrrolo[3,4-d]pyridazine scaffold . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrrolo[3,4-b]pyridazine: This compound has a similar core structure but differs in the position of nitrogen atoms.
Pyrrolo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C10H13N3/c1-5-9-7(3)12-13-8(4)10(9)6(2)11-5/h11H,1-4H3 |
InChI Key |
NXUVOVYSWCEJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10894817.png)
![3-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B10894818.png)
![7-hydroxy-4-[(quinolin-8-ylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B10894825.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-(propan-2-yl)hydrazinecarbothioamide](/img/structure/B10894826.png)
![2-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10894845.png)
![(Z)-3-(1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyano-N-(4-methoxy-phenyl)-acrylamide](/img/structure/B10894846.png)
![4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10894848.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(morpholinosulfonyl)phenyl]acetamide](/img/structure/B10894863.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894877.png)
![(2E)-3-{3-[(2-cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10894883.png)
![Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
![(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894895.png)
![1-(butan-2-yl)-5-(difluoromethyl)-2-sulfanyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894905.png)

